9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine
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Overview
Description
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another approach involves the use of olefin metathesis reaction on a Grubbs catalyst, although this method is more complex and expensive .
Chemical Reactions Analysis
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been investigated as an inhibitor of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . The compound’s unique structural features also make it a valuable scaffold for the design of various antibacterial agents and inhibitors of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately resulting in its death .
Comparison with Similar Compounds
9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine can be compared with other spirocyclic compounds such as 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane and 9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H24N2O |
---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
9-propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-2-6-14-7-4-12(5-8-14)10-11(13)3-9-15-12/h11H,2-10,13H2,1H3 |
InChI Key |
ZUJHZMSRLPMRJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)CC(CCO2)N |
Origin of Product |
United States |
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